Enhanced Lipophilicity Profile for CNS Drug Discovery Compared to Unsubstituted Phenyl Analog
The predicted lipophilicity (ACD/LogP) of 2-Chloro-4-(3-methoxyphenyl)pyrimidine is 2.03, which is notably lower than the LogP of 2.27 for the unsubstituted 2-Chloro-4-phenylpyrimidine . This reduced lipophilicity brings it closer to the optimal range for CNS drug candidates (typically LogP 1-3), suggesting a favorable balance for blood-brain barrier penetration that is not inherent in the unsubstituted analog.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.03 |
| Comparator Or Baseline | 2-Chloro-4-phenylpyrimidine: 2.27 |
| Quantified Difference | Δ LogP = -0.24 |
| Conditions | Calculated using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
A lower LogP is a critical parameter for CNS drug design, making this intermediate the superior choice for neuroscience-focused library synthesis when aiming to improve oral absorption and brain exposure.
